molecular formula C16H14BrN3O2 B2588092 4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 343373-38-6

4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2588092
CAS No.: 343373-38-6
M. Wt: 360.211
InChI Key: POYJUWYHISGNJJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 343373-38-6) is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 4-bromophenyl group at position 4 and a 3-methoxybenzyl group at position 2 (Figure 1). Its molecular formula is C₁₆H₁₄BrN₃O₂, with a molecular weight of 360.21 g/mol . Predicted physicochemical properties include:

  • Density: 1.46 ± 0.1 g/cm³
  • Boiling Point: 472.8 ± 55.0 °C
  • Acidity (pKa): 2.24 ± 0.20 .

Properties

IUPAC Name

4-(4-bromophenyl)-2-[(3-methoxyphenyl)methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-22-15-4-2-3-12(9-15)10-20-16(21)19(11-18-20)14-7-5-13(17)6-8-14/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYJUWYHISGNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)N(C=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolone ring: This can be achieved by reacting appropriate hydrazine derivatives with carbonyl compounds under controlled conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or other brominating agents.

    Attachment of the methoxybenzyl group: This can be done through nucleophilic substitution reactions, where a methoxybenzyl halide reacts with the triazolone intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus.
    • A study reported that triazole compounds exhibited minimum inhibitory concentrations (MIC) in the range of 1.5 to 10 µg/mL against multiple pathogens, indicating significant antibacterial potential .
  • Anticancer Properties :
    • Research indicates that triazole compounds can inhibit cancer cell proliferation. For example, a derivative demonstrated an IC50 value of 13.62 µM against HeLa cells . The structural features of This compound may contribute to its cytotoxic effects through mechanisms involving apoptosis induction.
  • Anti-inflammatory Effects :
    • Triazole derivatives have been studied for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

  • Fungicides :
    • The triazole class is well-known for its fungicidal properties. The compound has been evaluated for its effectiveness against various fungal pathogens affecting crops. Its application could lead to improved crop yields while minimizing chemical pesticide use.

Material Science Applications

  • Polymer Synthesis :
    • The unique properties of triazoles allow them to be used as building blocks in polymer chemistry. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC Value (µg/mL)Reference
AntibacterialStaphylococcus aureus1.5 - 10
AnticancerHeLa13.62
Anti-inflammatoryVariousN/A
FungicidalVarious fungal strainsN/A

Case Studies

  • Synthesis and Evaluation of Triazole Derivatives :
    • A recent study synthesized various triazole derivatives using green chemistry methods , demonstrating the efficacy of these compounds in biological assays. The derivatives exhibited promising results against cancer cell lines and bacterial pathogens .
  • Multicomponent Reactions :
    • The synthesis of biologically active triazoles through multicomponent reactions has shown high yields and efficiency, paving the way for developing new therapeutic agents with enhanced activity profiles .

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The bromophenyl and methoxybenzyl groups may play a role in binding to receptors or enzymes, while the triazolone ring can participate in various chemical interactions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazolone Derivatives

Substituent Variations on the Triazolone Core

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-(4-Bromophenyl), 2-(3-Methoxybenzyl) C₁₆H₁₄BrN₃O₂ 360.21 Density: 1.46 g/cm³; pKa: 2.24
PRR846 4-(4-Chlorophenyl) C₈H₆ClN₃O 211.62 VOR complex inhibitor
4-(3-Chlorophenyl)-2-(Cyclopropylmethyl) 4-(3-Chlorophenyl), 2-(Cyclopropylmethyl) C₁₃H₁₄ClN₃O 263.73
4-[2-(1H-Indol-3-yl)ethyl]-5-phenyl 4-(Indol-3-yl ethyl), 5-Phenyl C₁₈H₁₆N₄O 310.35 Mp: 205–206°C
2-(5-Amino-2,4-Dichlorophenyl)-4-(Difluoromethyl) 2-(5-Amino-2,4-Dichlorophenyl), 4-(Difluoromethyl) C₁₀H₈Cl₂F₂N₄O 309.10
Key Observations :
  • Substituent Effects :
    • Halogenated Aryl Groups : The target compound’s 4-bromophenyl group contrasts with the 4-chlorophenyl in PRR846 and 3-chlorophenyl in the cyclopropylmethyl derivative . Bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine.
    • Alkyl/Aryl Groups : The 3-methoxybenzyl group in the target compound introduces methoxy-mediated polarity, whereas the cyclopropylmethyl group in adds steric hindrance and conformational rigidity.

Physicochemical and Spectroscopic Data

  • Melting Points : While the target compound’s melting point is unspecified, similar triazolones exhibit melting points ranging from 147°C (chlorobenzenesulfonyl derivative ) to 248°C (piperazinyl-linked analogs ).
  • Spectroscopic Signatures :
    • IR : Triazolones typically show C=O stretches near 1,650 cm⁻¹ and N-H stretches around 3,200 cm⁻¹ .
    • NMR : Protons adjacent to the triazolone carbonyl resonate at δ 7.5–8.5 ppm (aromatic) and δ 3.5–4.5 ppm (methoxy/alkyl groups) .

Biological Activity

The compound 4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 343373-38-6) is a derivative of the triazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C16H14BrN3O2
  • Molecular Weight : 360.21 g/mol
  • Structure : The compound features a triazole ring substituted with a bromophenyl and methoxybenzyl group, which may influence its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain triazole compounds demonstrated moderate activities against various bacterial strains including Escherichia coli and Klebsiella pneumoniae . Specifically, derivatives similar to the compound have shown efficacy against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Antioxidant Activity

Triazole derivatives have also been investigated for their antioxidant capabilities. Research has shown that compounds with similar structures can scavenge free radicals effectively . For example, one study reported that certain triazoles exhibited high DPPH scavenging activity, indicating strong antioxidant potential .

Case Studies

  • Synthesis and Antimicrobial Testing :
    A study synthesized several triazole derivatives and evaluated their antimicrobial activities. Compounds with modifications at the 4-position of the triazole ring showed promising results against multiple bacterial strains .
  • Antifungal Mechanism :
    Another investigation focused on the antifungal mechanisms of triazoles, detailing how they inhibit ergosterol synthesis in fungi. This mechanism is crucial for developing new antifungal agents from triazole derivatives .

Data Table: Biological Activities of Related Triazole Derivatives

Compound NameActivity TypeTested OrganismsResults
Compound 1AntimicrobialE. coli, K. pneumoniaeModerate activity
Compound 2AntifungalCandida albicansEffective inhibition
Compound 3AntioxidantDPPH ScavengingIC50 = 7.12 µg/mL
Compound 4AntimicrobialStaphylococcus aureusGood activity

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